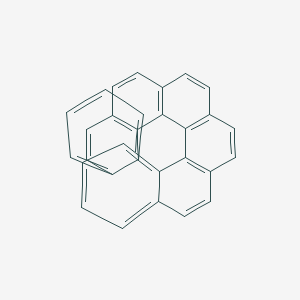
Heptahelicene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Heptahelicene is a helicene.
科学的研究の応用
Material Science
1.1 Chiral Thin Films
Heptahelicene is utilized in the formation of chiral thin films, which are important for applications in spintronics and optoelectronics. Research has shown that the growth dynamics of this compound on metal surfaces (e.g., Cu(100) and Cu(111)) can influence electron reflectivity and spin polarization effects. The interaction between chiral molecules and electrons can lead to phenomena such as chirality-induced spin selectivity (CISS), which is critical for developing advanced electronic devices .
1.2 Optical Materials
Due to its intrinsic chirality and unique optical properties, this compound serves as a promising candidate for optical materials. It has been investigated for use in circularly polarized light emitters and photonic devices. The ability to manipulate light at the nanoscale using chiral materials opens new avenues in photonics and telecommunications .
Catalysis
2.1 Asymmetric Synthesis
This compound has been explored as a chiral auxiliary in asymmetric synthesis. Studies indicate that substituted heptahelicenes can enhance diastereoselectivity in various reactions, making them valuable in the synthesis of complex organic molecules. For instance, Martin et al. reported that heptahelicenes could be employed effectively as chiral ligands in catalytic reactions, improving yields and enantioselectivity .
2.2 Chiral Ligands
The use of this compound as a chiral ligand in transition metal-catalyzed reactions has been documented. Its ability to form stable complexes with metals allows for efficient catalysis in organic transformations, contributing to advancements in synthetic organic chemistry .
Biological Applications
3.1 Drug Development
The chirality of this compound makes it a candidate for drug development, particularly in creating stereochemically pure compounds that are crucial for pharmacological activity. Research into the biological recognition properties of helicenes suggests potential applications in drug design and delivery systems .
3.2 Biosensors
This compound derivatives have been studied for their potential use in biosensors due to their ability to selectively interact with biological molecules. This property can be harnessed for detecting specific biomolecules, enhancing the sensitivity and specificity of biosensing platforms .
Data Table: Summary of this compound Applications
Case Studies
Case Study 1: Chiral Thin Films on Metal Surfaces
A study explored the deposition of this compound on ferromagnetic substrates like Co and Fe bilayers on Cu(111). The results indicated that the growth patterns significantly affected electron spin polarization, showcasing the potential for using this compound in spintronic applications .
Case Study 2: Asymmetric Catalysis
Research conducted by Martin et al. demonstrated that substituted heptahelicenes could serve as effective chiral auxiliaries in diastereoselective reactions, leading to improved yields and enantioselectivities compared to traditional methods .
特性
CAS番号 |
16914-68-4 |
|---|---|
分子式 |
C30H18 |
分子量 |
378.5 g/mol |
IUPAC名 |
heptacyclo[16.12.0.02,15.03,12.04,9.021,30.024,29]triaconta-1(18),2(15),3(12),4,6,8,10,13,16,19,21(30),22,24,26,28-pentadecaene |
InChI |
InChI=1S/C30H18/c1-3-7-25-19(5-1)9-11-21-13-15-23-17-18-24-16-14-22-12-10-20-6-2-4-8-26(20)28(22)30(24)29(23)27(21)25/h1-18H |
InChIキー |
ZADYHNRFHQXTOH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(C=CC5=C4C6=C(C=C5)C=CC7=CC=CC=C76)C=C3 |
正規SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(C=CC5=C4C6=C(C=C5)C=CC7=CC=CC=C76)C=C3 |
Key on ui other cas no. |
16914-68-4 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















